2-(allylthio)-N-ethylbenzamide
Description
2-(Allylthio)-N-ethylbenzamide is a benzamide derivative characterized by an allylthio (-S-CH₂-CH=CH₂) substituent at the 2-position of the benzene ring and an ethyl group attached to the amide nitrogen.
Properties
IUPAC Name |
N-ethyl-2-prop-2-enylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS/c1-3-9-15-11-8-6-5-7-10(11)12(14)13-4-2/h3,5-8H,1,4,9H2,2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGGXJGCPJMBSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC=C1SCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
2-(N-Allylsulfamoyl)-N-propylbenzamide
- Structure : Features a sulfamoyl (-SO₂-NH-) group instead of a thioether (-S-) and a propyl group on the amide nitrogen.
2-Aminobenzamides
- Structure: Substitution of the allylthio group with an amino (-NH₂) group.
- Key Differences: The amino group enhances basicity and hydrogen-bonding capacity, affecting pharmacokinetic properties like absorption and distribution. Comparative HPLC studies indicate lower lipophilicity (log k) for 2-aminobenzamides compared to sulfur-containing analogs, impacting membrane permeability .
Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides
- Structure : Chloro and hydroxy substituents on the benzene ring.
- HPLC-derived log k values suggest higher lipophilicity than 2-(allylthio)-N-ethylbenzamide, correlating with prolonged retention in hydrophobic matrices .
Naphthaquinone Analogs with Allylthio Groups
- Structure: Naphthaquinone core substituted with allylthio and piperazine/benzyl groups.
- Key Differences: The planar naphthaquinone core facilitates π-π stacking interactions, unlike the benzamide scaffold. Biological activity in these analogs is attributed to redox cycling of the quinone moiety, a feature absent in 2-(allylthio)-N-ethylbenzamide .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
Notes:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
